2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone
Description
2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chloro group attached to an ethanone moiety, which is further connected to an indole ring substituted with an ethyl group. The molecular formula of this compound is C12H12ClNO.
Properties
IUPAC Name |
2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-8-4-3-5-9-10(11(15)6-13)7-14-12(8)9/h3-5,7,14H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRAUEOTKUVXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571153-20-3 | |
| Record name | 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone typically involves the reaction of 7-ethylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
[ \text{7-ethylindole} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(7-methyl-1H-indol-3-yl)-ethanone
- 2-Chloro-1-(7-isopropyl-1H-indol-3-yl)-ethanone
- 2-Chloro-1-(7-phenyl-1H-indol-3-yl)-ethanone
Uniqueness
2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone is unique due to the presence of the ethyl group on the indole ring, which can influence its chemical reactivity and biological activity
Biological Activity
2-Chloro-1-(7-ethyl-1H-indol-3-yl)ethanone is a synthetic compound featuring an indole nucleus, which is known for its significance in various biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry, due to its structural properties that facilitate interaction with biological targets.
- Molecular Formula : C12H12ClNO
- Molecular Weight : 221.68 g/mol
- Structural Features : The compound contains a chloro substituent and an ethyl group attached to the indole, enhancing its bioactivity.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that this compound exhibits weak to moderate antibacterial activity against various bacterial strains. While specific efficacy varies, it serves as a potential lead compound for developing new antimicrobial agents targeting infections and inflammatory diseases .
2. Anticancer Properties
Studies have demonstrated that derivatives of indole compounds, including this compound, possess significant antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth in experimental models .
3. Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, including kinases involved in cellular signaling pathways. The moderate inhibitory activity suggests potential applications in drug development aimed at modulating these pathways for therapeutic benefits .
The mechanisms by which this compound exerts its biological effects include:
- Binding Interactions : The compound interacts with biomolecules such as DNA and proteins, influencing their functions and cellular processes.
- Cell Signaling Modulation : It affects various cell signaling pathways, thereby altering gene expression and cellular metabolism.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, highlighting its versatility and potential:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
